
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione, also known as Compound C, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. In recent years, Compound C has gained attention in scientific research due to its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders.
作用机制
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C inhibits AMPK by binding to the catalytic subunit of the enzyme and blocking its phosphorylation. This results in a decrease in the activity of AMPK and a subsequent decrease in the phosphorylation of downstream targets. The inhibition of AMPK by 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to have a variety of effects on cellular processes, including the regulation of glucose and lipid metabolism, autophagy, and inflammation.
Biochemical and Physiological Effects:
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit glucose uptake and glycogen synthesis in skeletal muscle cells, which may contribute to its anti-diabetic effects. It has also been shown to inhibit lipolysis in adipocytes, which may contribute to its anti-obesity effects. In addition, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C in lab experiments is its potency and selectivity for AMPK inhibition. This allows researchers to study the specific role of AMPK in various physiological processes without the interference of other signaling pathways. However, one limitation of using 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, the low solubility of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C in aqueous solutions may limit its use in certain experimental settings.
未来方向
There are many future directions for research on 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK inhibitors that can overcome the limitations of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C. Another area of interest is the study of the effects of AMPK inhibition in different cell types and tissues, as well as in different disease models. Finally, the potential clinical applications of AMPK inhibitors in diseases such as cancer, diabetes, and cardiovascular disorders warrant further investigation.
合成方法
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is synthesized by the reaction of 3-methoxyaniline and 3-phenylthiazolidine-2,4-dione in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. The yield of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is typically around 50-60%.
科学研究应用
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been widely used in scientific research to study the role of AMPK in various physiological processes and diseases. For example, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. In addition, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been used to study the role of AMPK in autophagy, inflammation, and mitochondrial function.
属性
分子式 |
C16H14N2O3S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
5-(3-methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-9-5-6-11(10-13)17-14-15(19)18(16(20)22-14)12-7-3-2-4-8-12/h2-10,14,17H,1H3 |
InChI 键 |
GRCDDKPFKUODAG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



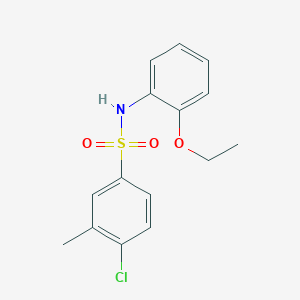
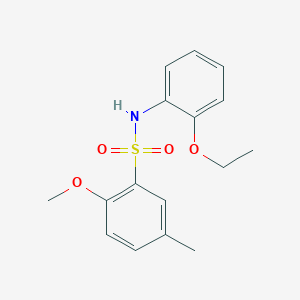
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)

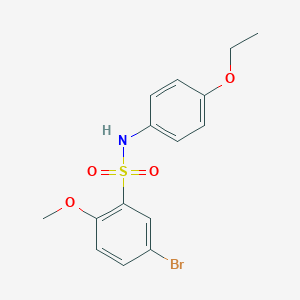

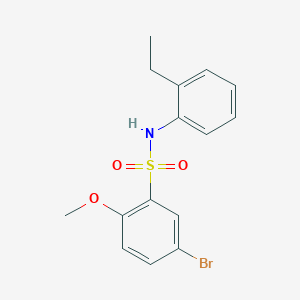
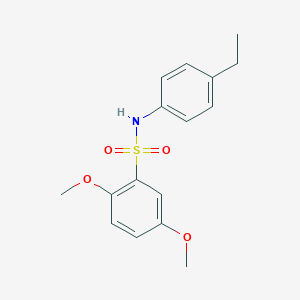


![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)


